Cas no 1005585-51-2 (ethyl 2-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-ylpropanoate)
ethyl 2-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-ylpropanoate Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Difluoromethyl-5-methyl-pyrazol-1-yl)-propion ic acid ethyl ester
- ethyl 2-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-ylpropanoate
- Ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate
- ethyl 2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoate
- ethyl 2-[3-(difluoromethyl)-5-methyl-pyrazol-1-yl]propanoate
- Ethyl2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate
- EN300-229649
- AKOS000310299
- 1005585-51-2
- 2-(3-difluoromethyl-5-methyl-pyrazol-1-yl)-propionic acid ethyl ester
- CS-0298780
- BBL039149
- STK313069
- ethyl 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoate
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- MDL: MFCD04969930
- Inchi: 1S/C10H14F2N2O2/c1-4-16-10(15)7(3)14-6(2)5-8(13-14)9(11)12/h5,7,9H,4H2,1-3H3
- InChI Key: JNEXRLYGHGVPLV-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C)N(C(C(=O)OCC)C)N=1)F
Computed Properties
- Exact Mass: 232.10233402Da
- Monoisotopic Mass: 232.10233402Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 44.1Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 285.3±40.0 °C at 760 mmHg
- Flash Point: 126.3±27.3 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
ethyl 2-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-ylpropanoate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 2-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-ylpropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 027038-250mg |
2-(3-Difluoromethyl-5-methyl-pyrazol-1-yl)-propionic acid ethyl ester |
1005585-51-2 | 250mg |
£120.00 | 2022-03-01 | ||
| Fluorochem | 027038-1g |
2-(3-Difluoromethyl-5-methyl-pyrazol-1-yl)-propionic acid ethyl ester |
1005585-51-2 | 1g |
£240.00 | 2022-03-01 | ||
| Fluorochem | 027038-5g |
2-(3-Difluoromethyl-5-methyl-pyrazol-1-yl)-propionic acid ethyl ester |
1005585-51-2 | 5g |
£782.00 | 2022-03-01 | ||
| Chemenu | CM483375-1g |
Ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate |
1005585-51-2 | 97% | 1g |
$282 | 2022-06-14 | |
| Enamine | EN300-229649-0.05g |
ethyl 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoate |
1005585-51-2 | 95% | 0.05g |
$89.0 | 2024-06-20 | |
| Enamine | EN300-229649-0.1g |
ethyl 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoate |
1005585-51-2 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
| Enamine | EN300-229649-0.25g |
ethyl 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoate |
1005585-51-2 | 95% | 0.25g |
$189.0 | 2024-06-20 | |
| Enamine | EN300-229649-0.5g |
ethyl 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoate |
1005585-51-2 | 95% | 0.5g |
$297.0 | 2024-06-20 | |
| Enamine | EN300-229649-1.0g |
ethyl 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoate |
1005585-51-2 | 95% | 1.0g |
$381.0 | 2024-06-20 | |
| Enamine | EN300-229649-2.5g |
ethyl 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoate |
1005585-51-2 | 95% | 2.5g |
$628.0 | 2024-06-20 |
ethyl 2-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-ylpropanoate Suppliers
ethyl 2-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-ylpropanoate Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on ethyl 2-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-ylpropanoate
Ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate: A Comprehensive Overview
Ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate, with the CAS number 1005585-51-2, is a compound of significant interest in the field of organic chemistry and material science. This compound belongs to the class of pyrazole derivatives, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound is characterized by a pyrazole ring substituted with a difluoromethyl group at position 3, a methyl group at position 5, and an ethyl propanoate substituent at position 1.
Recent studies have highlighted the potential of pyrazole derivatives in various fields due to their unique electronic properties and structural versatility. For instance, researchers have explored the use of ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate in the development of new agrochemicals with enhanced efficacy against pests and diseases. The presence of the difluoromethyl group imparts additional electronic effects, which can be exploited to improve the compound's bioactivity and selectivity.
In terms of synthesis, ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The synthesis begins with the preparation of the pyrazole ring, followed by functionalization at specific positions to introduce the desired substituents. The use of transition metal catalysts has been shown to enhance the efficiency of these reactions, leading to higher yields and better purity.
The structural features of this compound make it an excellent candidate for further modification and functionalization. For example, the propanoate group can be replaced with other ester or amide functionalities to tailor the compound's solubility and reactivity. Additionally, the methyl groups on the pyrazole ring can be substituted with other electron-donating or electron-withdrawing groups to modulate its electronic properties.
From an applications perspective, ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate has shown promise in several areas. In pharmaceutical research, it has been investigated as a potential lead compound for anti-inflammatory and anticancer agents due to its ability to modulate key cellular pathways. In agrochemistry, it has been tested as a component in herbicides and fungicides, demonstrating improved efficacy compared to traditional compounds.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the behavior of this compound under various conditions. By employing molecular modeling techniques such as density functional theory (DFT), scientists can gain insights into the compound's electronic structure, reactivity, and interaction with biological targets. These studies have provided valuable information for optimizing its synthesis and application.
In conclusion, ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanoate is a versatile compound with significant potential in multiple fields. Its unique structure and functional groups make it an attractive target for further research and development. As new applications continue to emerge, this compound is expected to play an increasingly important role in advancing both academic research and industrial applications.
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